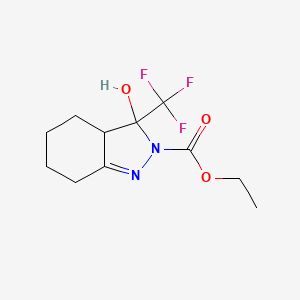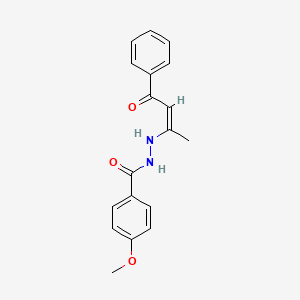![molecular formula C13H20ClN3O3S B3888617 N-(3-chlorophenyl)-3-({2-[methyl(methylsulfonyl)amino]ethyl}amino)propanamide](/img/structure/B3888617.png)
N-(3-chlorophenyl)-3-({2-[methyl(methylsulfonyl)amino]ethyl}amino)propanamide
説明
N-(3-chlorophenyl)-3-({2-[methyl(methylsulfonyl)amino]ethyl}amino)propanamide, commonly known as CMPD101, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that targets the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
作用機序
CMPD101 targets the protein kinase CK2, which is a serine/threonine kinase that plays a crucial role in various cellular processes. CK2 is overexpressed in many types of cancer and is associated with tumor growth and progression. CMPD101 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and apoptosis.
Biochemical and physiological effects:
CMPD101 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to inhibit the growth of tumor xenografts in mice. In addition, CMPD101 has been studied for its potential applications in neurodegenerative diseases, as CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's disease. CMPD101 has been shown to inhibit the phosphorylation of tau protein, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease.
実験室実験の利点と制限
CMPD101 is a small molecule inhibitor that targets CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, like all small molecule inhibitors, CMPD101 has limitations, including off-target effects and potential toxicity. It is important to use appropriate controls and to validate the results using other methods to ensure that the observed effects are specific to CK2 inhibition.
将来の方向性
There are many potential future directions for the study of CMPD101. One area of interest is the development of more selective inhibitors that target specific isoforms of CK2. Another area of interest is the study of the role of CK2 in other diseases, such as viral infections and autoimmune disorders. Finally, the use of CMPD101 in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active research.
科学的研究の応用
CMPD101 has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer and is associated with tumor growth and progression. CMPD101 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and colon cancer. It has also been studied for its potential applications in neurodegenerative diseases, as CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(3-chlorophenyl)-3-[2-[methyl(methylsulfonyl)amino]ethylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O3S/c1-17(21(2,19)20)9-8-15-7-6-13(18)16-12-5-3-4-11(14)10-12/h3-5,10,15H,6-9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFSTEIHAWKCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNCCC(=O)NC1=CC(=CC=C1)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S,4R)-4-(dimethylamino)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine-2-carboxylate](/img/structure/B3888535.png)


![2-(1H-benzimidazol-2-yl)-3-[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B3888556.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B3888558.png)
![4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3888573.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B3888575.png)
![4-bromo-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888579.png)
![5-[2-(1H-pyrazol-4-yl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3888582.png)
![2-(2-methylphenyl)-5-(tetrahydro-2H-pyran-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3888594.png)

![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(2,4-dimethylphenyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B3888614.png)
![1'-(2-quinolinylmethylene)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]](/img/structure/B3888620.png)
